![molecular formula C18H15N5S B2807100 3-Benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine CAS No. 863452-99-7](/img/structure/B2807100.png)
3-Benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C18H15N5S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomedical Significance
Pyrimidine derivatives, including structures related to "3-Benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine," have a profound impact on the field of medicinal chemistry due to their wide range of biological activities. These compounds are explored for their potential in various therapeutic areas, such as anticancer, antibacterial, antifungal, antiviral, and CNS (central nervous system) activities.
Biological and Medicinal Applications : Pyrimidine derivatives are essential in developing optical sensors and have significant biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, illustrating their versatility beyond therapeutic uses (Jindal & Kaur, 2021).
Structure-Activity Relationship (SAR) : Research into the structure-activity relationships of pyrimidine ligands, particularly in the context of uridine and thymidine phosphorylases, underscores their potential for the rational design of new inhibitors, highlighting the chemical versatility and application breadth of pyrimidine derivatives in therapeutic development (Niedzwicki et al., 1983).
Optoelectronic Materials : The integration of pyrimidine rings into π-extended conjugated systems for optoelectronic materials development demonstrates their utility in fabricating materials for organic light-emitting diodes (OLEDs) and solar cells. This area of research opens new avenues for the application of pyrimidine derivatives beyond traditional medicinal purposes (Lipunova et al., 2018).
Synthesis Using Hybrid Catalysts : The exploration of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds emphasizes the evolving methodologies in medicinal chemistry aimed at developing new therapeutic agents. This research area focuses on the innovative use of organocatalysts, metal catalysts, and nanocatalysts to create structurally diverse pyrimidine derivatives with potential medicinal applications (Parmar et al., 2023).
CNS Acting Drugs : The identification of functional chemical groups within pyrimidine derivatives that may serve as lead molecules for CNS activity underscores their potential in developing novel therapeutic agents for treating CNS disorders. This research highlights the versatility of pyrimidine derivatives in addressing various CNS-related therapeutic needs (Saganuwan, 2017).
Anti-inflammatory Properties : Pyrimidines exhibit potent anti-inflammatory effects by inhibiting vital inflammatory mediators, demonstrating their therapeutic potential in treating inflammatory conditions. This area of research provides insights into the structural requirements for enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel cdk2 targeting compounds . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2/cyclin a2 . This suggests that these compounds may interact with CDK2 to inhibit its activity, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can lead to alterations in cell cycle progression . This could potentially affect various downstream effects related to cell proliferation and growth .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . They have also been observed to cause alterations in cell cycle progression and induce apoptosis within cells .
Propriétés
IUPAC Name |
3-benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-3-7-14(8-4-1)11-23-17-16(21-22-23)18(20-13-19-17)24-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGPFPPKNISOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2807017.png)

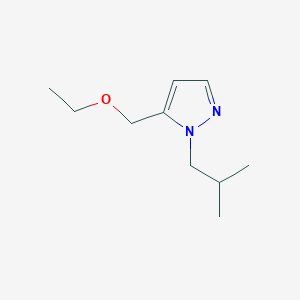

![N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2807030.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2807031.png)
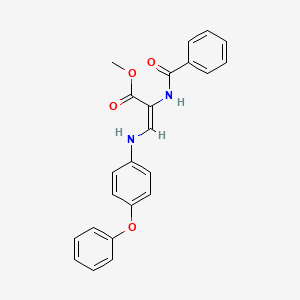
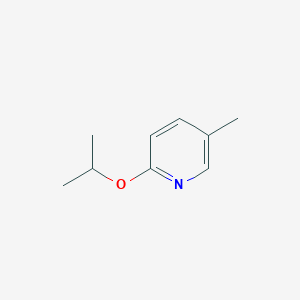
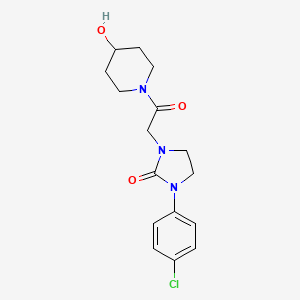
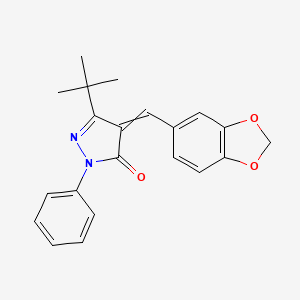
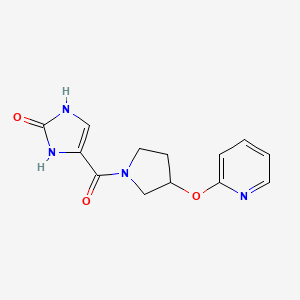
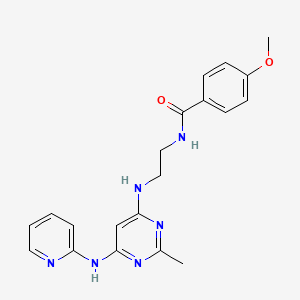
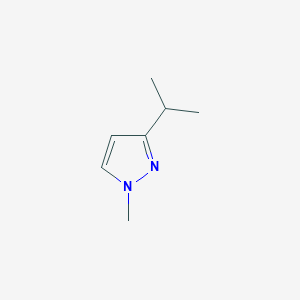
![N-[4-[2-(2-ethyl-1-oxobutyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2807040.png)
